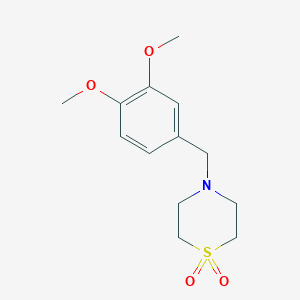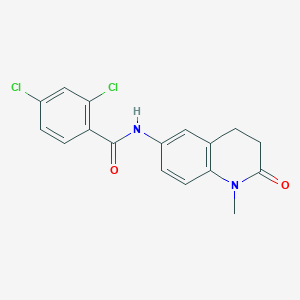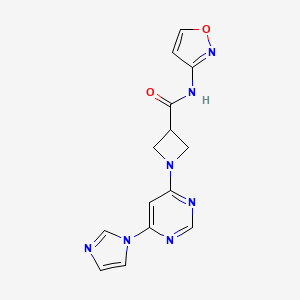
N-(2-(3-fluorophenyl)-2-methoxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
In general, compounds like this one, which contain a sulfonamide group, are often used in medicinal chemistry due to their extensive biological activities . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities .
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions, activation-deactivation of inter-peptide bonds influenced by the position of substituents on the benzene ring, and interactions with halogen atoms during crystal growth.Molecular Structure Analysis
The molecular structure of such compounds can be confirmed by various spectroscopic methods such as FTIR, 1H and 13C NMR, and MS spectroscopies . X-ray diffraction (XRD) can be used to analyze the single crystal of the compound .Chemical Reactions Analysis
The reactivity of similar compounds towards other chemical entities, including metal ions and nucleophiles, has been studied extensively .Physical And Chemical Properties Analysis
The physical properties, including solubility, melting point, and crystalline form, are influenced by the compound’s molecular structure. The chemical properties, such as reactivity with other compounds, potential as ligands in complexation reactions, and the ability to form hydrogen bonds and halogen interactions, underline the versatility of similar compounds.Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
A study by Mohamed et al. (2021) developed new tetrahydronaphthalene-sulfonamide derivatives, showcasing a novel, efficient method for preparing potent antimicrobial agents. These compounds were tested against a panel of bacterial strains and Candida Albicans, demonstrating their potential as antimicrobial agents. This research highlights the versatility of sulfonamide derivatives in synthesizing biologically active compounds (Mohamed et al., 2021).
Antiestrogenic Activity and Polymer Applications
Other research has explored the antiestrogenic activity of related compounds, indicating their utility in biological studies and potential therapeutic applications. For instance, Jones et al. (1979) synthesized derivatives demonstrating potent antiestrogenic activity, offering insights into new therapeutic avenues (Jones et al., 1979).
In materials science, Kim et al. (2008) developed comb-shaped poly(arylene ether sulfone)s as proton exchange membranes, showcasing their potential in fuel cell applications. The study underlines the importance of sulfonamide derivatives in creating high-performance materials for energy technologies (Kim et al., 2008).
Binding Studies and Cytotoxicity
Research by Jun et al. (1971) utilized sulfonamide probes to study the binding of compounds to bovine serum albumin, demonstrating the utility of sulfonamide derivatives in biochemical research and their interactions with proteins (Jun et al., 1971).
Additionally, studies on the cytotoxicity and carbonic anhydrase inhibitory activities of new pyrazolines provide insights into the potential of sulfonamide derivatives in cancer research and therapy, indicating their capacity to inhibit tumor cell growth and carbonic anhydrase enzymes (Kucukoglu et al., 2016).
Orientations Futures
The future directions for research on this compound would likely depend on its biological activity and potential applications. Given the wide range of activities associated with sulfonamide compounds , it could be of interest in various fields including medicinal chemistry, material science, and catalysis.
Propriétés
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3S/c1-24-19(16-7-4-8-17(20)11-16)13-21-25(22,23)18-10-9-14-5-2-3-6-15(14)12-18/h4,7-12,19,21H,2-3,5-6,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFHBXVZGQXUNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC2=C(CCCC2)C=C1)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-Ethyl-3-oxo-4H-1,4-benzoxazin-7-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2408066.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2408068.png)
![2-(4-Fluorophenyl)-6-[2-(3-methoxyphenyl)-2-oxoethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2408069.png)


![N-(3-(methylthio)phenyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2408074.png)
![4-butoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2408075.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-naphthamide](/img/structure/B2408076.png)


![N-(2,5-dimethoxyphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2408082.png)
![5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2408085.png)
![2,2-Dioxo-3,3a,4,5,7,7a-hexahydro-1H-thieno[3,4-c]pyridin-6-one](/img/structure/B2408086.png)